molecular formula C23H22BrN3O3 B4856510 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone

5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone

Cat. No. B4856510
M. Wt: 468.3 g/mol
InChI Key: MJFKVPFGLMVNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone, also known as BMEB-SC, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells and microorganisms. It has been shown to interact with DNA and RNA, leading to the disruption of their functions and ultimately cell death.
Biochemical and Physiological Effects:
5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone is its versatility, as it has been shown to have potential applications in various fields. Its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone, including the development of new analogs with improved properties and the investigation of its potential as a therapeutic agent for cancer and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone and its interactions with various biomolecules.

Scientific Research Applications

5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been studied extensively for its potential applications in various fields, including cancer research, antimicrobial activity, and fluorescence sensing. In cancer research, 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In antimicrobial activity, 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been shown to have significant antibacterial and antifungal properties. It has been found to be effective against Gram-positive and Gram-negative bacteria, as well as several fungal species.
In fluorescence sensing, 5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been used as a probe for the detection of various analytes, including metal ions and amino acids. Its fluorescence properties make it a promising candidate for the development of biosensors and other analytical applications.

properties

IUPAC Name

1-[[5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c1-17-6-5-9-21(14-17)29-12-13-30-22-11-10-19(24)15-18(22)16-25-27-23(28)26-20-7-3-2-4-8-20/h2-11,14-16H,12-13H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFKVPFGLMVNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Br)C=NNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[5-Bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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